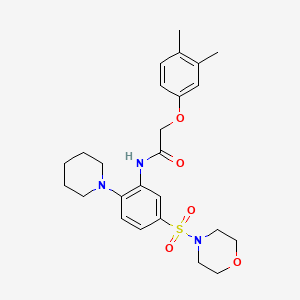![molecular formula C17H18N4OS B7560764 4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic molecule that contains a thieno[3,2-b]pyrrole core structure, with a carbonyl group and a pyridin-2-ylpiperazin moiety attached to it.
Mecanismo De Acción
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTP are well documented. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This includes tremors, rigidity, and bradykinesia. MPTP also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a tool for scientific research. It is a well-established model of Parkinson's disease and has been extensively studied. MPTP is also relatively easy to administer and produces consistent results. However, there are also limitations to using MPTP in lab experiments. MPTP is a neurotoxin and can be dangerous to handle. It also only models one aspect of Parkinson's disease and may not accurately reflect the complexity of the disease.
Direcciones Futuras
There are several future directions for MPTP research. One area of interest is in developing new treatments for Parkinson's disease. MPTP has been used to test potential treatments, and future research may lead to the development of new drugs. Another area of interest is in understanding the mechanisms of Parkinson's disease. MPTP has been used to study the disease, but there is still much to learn about the underlying causes. Finally, future research may focus on developing new animal models of Parkinson's disease that more accurately reflect the complexity of the disease.
Conclusion
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a valuable tool to study Parkinson's disease and has been used to test potential treatments. MPTP selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. While there are limitations to using MPTP in lab experiments, there are also several future directions for research that may lead to new treatments and a better understanding of Parkinson's disease.
Métodos De Síntesis
MPTP can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods of synthesizing MPTP is through the reaction of 4-methylthiophene-3-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then reacted with 4-(2-pyridyl)piperazine in the presence of a dehydrating agent such as thionyl chloride to yield MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP a valuable tool to study the mechanisms of Parkinson's disease and to test potential treatments.
Propiedades
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-19-13-5-11-23-15(13)12-14(19)17(22)21-9-7-20(8-10-21)16-4-2-3-6-18-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCTVSADMGFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)N3CCN(CC3)C4=CC=CC=N4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-4H-thieno[3,2-B]pyrrole-5-carbonyl}-4-(pyridin-2-YL)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)



![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)
![N~4~-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-N~4~-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7560732.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)
![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(5-fluoro-2-methylphenyl)methanone](/img/structure/B7560767.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B7560773.png)